Chromophore (asp-tyr-gly)

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

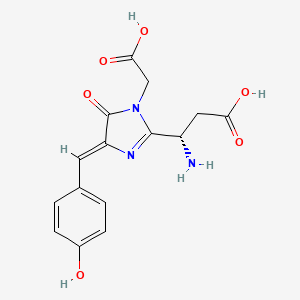

The compound “CHROMOPHORE (ASP-TYR-GLY)” is a chromophore found in certain proteins, particularly fluorescent proteins. Chromophores are responsible for the absorption and emission of light, giving these proteins their vibrant colors. In our case, we’ll explore the synthesis, properties, and applications of this specific chromophore.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of the “ASP-TYR-GLY” chromophore involves posttranslational modifications within the protein. Here are the key steps:

Cyclization: The initial amino acid sequence undergoes cyclization, forming an intermediate blue form.

Oxidation and Dehydration: Further modifications lead to the formation of a green form (absorption maximum 500 nm).

Oxidative Decarboxylation: The first chromophore-forming residue, Asp, undergoes oxidative decarboxylation, resulting in the red form of the chromophore .

Industrial Production Methods: The industrial production of proteins containing this chromophore often involves genetic engineering and expression in microbial hosts. These methods allow large-scale production for research and biotechnological applications.

Análisis De Reacciones Químicas

The “ASP-TYR-GLY” chromophore can participate in various chemical reactions:

Oxidation: The oxidative decarboxylation of Asp transforms the green form into the red form.

Substitution: The chromophore may interact with other molecules via substitution reactions.

Dehydration: Dehydration is crucial during chromophore maturation .

Common reagents and conditions vary depending on the specific protein context but often involve enzymatic processes.

Aplicaciones Científicas De Investigación

Chemistry and Biology:

Fluorescent Imaging: Proteins containing this chromophore are widely used as fluorescent markers in biological research.

Protein Localization: Researchers track protein localization within cells using these fluorescent proteins.

Protein-Protein Interactions: The chromophore aids in studying protein-protein interactions.

In Vivo Imaging: The red-shifted emission allows visualization of biological processes in living organisms.

Disease Research: Researchers use these proteins to study disease mechanisms and drug effects.

Biotechnology: The chromophore’s unique properties find applications in biotechnology assays and diagnostics.

Mecanismo De Acción

The “ASP-TYR-GLY” chromophore absorbs and emits light due to its specific molecular structure. It interacts with surrounding amino acids and water molecules, leading to fluorescence. The exact molecular targets and pathways depend on the protein context.

Comparación Con Compuestos Similares

The uniqueness of this chromophore lies in its specific sequence and resulting spectral properties. Other chromophores, such as those found in green fluorescent proteins, differ in their amino acid composition .

Propiedades

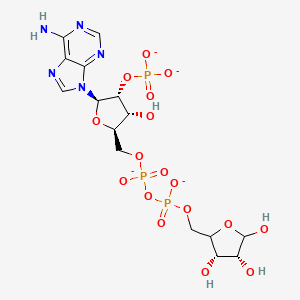

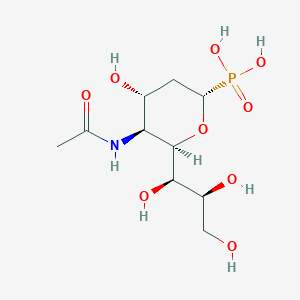

Fórmula molecular |

C15H15N3O6 |

|---|---|

Peso molecular |

333.30 g/mol |

Nombre IUPAC |

(3S)-3-amino-3-[(4Z)-1-(carboxymethyl)-4-[(4-hydroxyphenyl)methylidene]-5-oxoimidazol-2-yl]propanoic acid |

InChI |

InChI=1S/C15H15N3O6/c16-10(6-12(20)21)14-17-11(15(24)18(14)7-13(22)23)5-8-1-3-9(19)4-2-8/h1-5,10,19H,6-7,16H2,(H,20,21)(H,22,23)/b11-5-/t10-/m0/s1 |

Clave InChI |

PGTRRWBPGBMHIF-QIMWGGGBSA-N |

SMILES isomérico |

C1=CC(=CC=C1/C=C\2/C(=O)N(C(=N2)[C@H](CC(=O)O)N)CC(=O)O)O |

SMILES canónico |

C1=CC(=CC=C1C=C2C(=O)N(C(=N2)C(CC(=O)O)N)CC(=O)O)O |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(2S,3S)-2-amino-4-cyclopropyl-3-[(3R)-3-(2-fluoro-4-methylsulfonylphenyl)-1,2,4-oxadiazolidin-5-yl]-1-[(3S)-3-fluoropyrrolidin-1-yl]butan-1-one](/img/structure/B10776478.png)

![[(3S,4R)-2,3,4,6-tetrahydroxyhexyl] dihydrogen phosphate](/img/structure/B10776511.png)

![2-[[2-[(2-Hydroxyphenyl)methylideneamino]phenyl]iminomethyl]phenol;iron](/img/structure/B10776513.png)

![2'-O-[1-Ethyl-1H-imidazol)] thymidine-5'-monophosphate](/img/structure/B10776569.png)

![3,4-Bis[(2-hydroxyphenyl)methylideneamino]benzoic acid;iron](/img/structure/B10776576.png)